molecular formula C15H19FN2O3 B2879790 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1286712-15-9

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2879790
CAS No.: 1286712-15-9
M. Wt: 294.326
InChI Key: YSCFVHDXMNIWGV-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a synthetic organic compound characterized by its unique structural components, including a cyclopropyl group, a hydroxypropyl moiety, and a fluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 2-cyclopropyl-2-hydroxypropylamine and 3-fluoro-4-methylphenylamine, under controlled conditions.

    Coupling reactions: The intermediate products are then coupled using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final oxalamide compound.

Industrial Production Methods: For industrial-scale production, the process may be optimized to include:

    Continuous flow synthesis: This method enhances the efficiency and scalability of the reaction.

    Catalysis: Utilizing catalysts to improve reaction rates and yields.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxalamide to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: PCC (Pyridinium chlorochromate) or KMnO4 for oxidation reactions.

    Reducing agents: LiAlH4 (Lithium aluminium hydride) for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation products: Ketones or aldehydes.

    Reduction products: Amines or alcohols.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exerts its effects involves:

    Molecular targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

  • N1-(2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide
  • N1-(2-cyclopropyl-2-hydroxyethyl)-N2-(4-methylphenyl)oxalamide

Comparison:

  • Structural differences: Variations in the substituents on the phenyl ring and the hydroxypropyl group.
  • Unique properties: The presence of both cyclopropyl and fluoromethyl groups in N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-9-3-6-11(7-12(9)16)18-14(20)13(19)17-8-15(2,21)10-4-5-10/h3,6-7,10,21H,4-5,8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCFVHDXMNIWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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